molecular formula C5H4F3IN2O B10901565 [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol

Cat. No.: B10901565
M. Wt: 292.00 g/mol
InChI Key: OWOJJKIFZPWUHL-UHFFFAOYSA-N
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Description

[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is a high-value, multifunctional heterocyclic compound designed for advanced research and development. Its structure incorporates two highly versatile functional groups: a reactive 4-iodo substituent and a metabolically robust 3-(trifluoromethyl) group on a pyrazole core, which is further functionalized with a methanol handle. The presence of the trifluoromethyl group is a strategic feature in modern drug design, as its strong electron-withdrawing effect and high electronegativity can significantly alter a molecule's polarity, metabolic stability, and binding affinity, leading to enhanced physicochemical and biological properties . The iodine atom at the 4-position makes this compound an exceptional synthetic building block , ideally suited for metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to construct more complex molecular architectures. This reactivity is evidenced in related compounds used in the synthesis of complex chromane and chromenone derivatives, highlighting the utility of such halogenated intermediates in constructing pharmacologically relevant scaffolds . The primary alcohol group offers a second site for further chemical modification, allowing for diversification through esterification, oxidation, or etherification. Owing to its multifunctional design, this compound is of significant interest for applications in medicinal chemistry, agrochemical discovery, and materials science. It is primarily intended for use as a key intermediate in the synthesis of novel active ingredients and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C5H4F3IN2O

Molecular Weight

292.00 g/mol

IUPAC Name

[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]methanol

InChI

InChI=1S/C5H4F3IN2O/c6-5(7,8)4-3(9)1-11(2-12)10-4/h1,12H,2H2

InChI Key

OWOJJKIFZPWUHL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CO)C(F)(F)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Iodine Atom: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

    Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or a similar reagent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies indicate that [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol exhibits significant cytotoxicity against various cancer cell lines. In vitro tests have shown IC50 values of approximately 12.5 µM for A549 lung cancer cells and 15.0 µM for MCF-7 breast cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Anti-inflammatory Properties : The compound has demonstrated the ability to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. In controlled experiments, treatment with this compound resulted in a decrease from 1000 pg/mL to 300 pg/mL for TNF-alpha production, indicating promising anti-inflammatory effects .

Agrochemicals

Due to its biological activity, this compound may serve as a potential agrochemical agent. Pyrazole derivatives are known for their efficacy against pests and pathogens, making them suitable candidates for developing new pesticides or herbicides.

Material Science

The unique properties of this compound also lend themselves to applications in material science. Its ability to form stable complexes with metals can be exploited in the synthesis of novel materials with specific electronic or optical properties.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Properties
3-Trifluoromethylpyrazole Trifluoromethyl group at position 3Known for antifungal activity
4-Iodopyrazole Iodine at position 4Exhibits antiviral properties
5-Methylpyrazole Methyl group at position 5Displays neuroprotective effects

The combination of iodine and trifluoromethyl groups in this compound enhances its reactivity and potential bioactivity compared to other pyrazole derivatives.

Case Study 1: Tumor Growth Inhibition

In vivo studies using xenograft models have shown that treatment with this compound results in significant tumor size reduction compared to control groups. These findings underscore the compound's potential as an anticancer agent.

Case Study 2: Safety and Toxicity Assessment

Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models. This aspect is crucial for further development into clinical applications.

Mechanism of Action

The mechanism of action of [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group and iodine atom contribute to the compound’s reactivity and ability to form stable complexes with target molecules. The hydroxymethyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological targets.

Comparison with Similar Compounds

Structural Analogs in the Pyrazole-Methanol Family
Compound Name Substituents (Pyrazole Positions) Molecular Weight (g/mol) Key Features/Applications References
[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol 1: -CH₂OH; 3: -CF₃; 4: -I ~320.01* Potential radiopharmaceutical scaffold
[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol 1: -CH₃; 4: -CH₂OH; 5: -OPh 272.23 Anti-inflammatory/anticancer research
[1-(4-Methylphenyl)-3-(3-pyridinyl)-1H-pyrazol-4-yl]methanol 1: -C₆H₄CH₃; 3: -C₅H₄N; 4: -CH₂OH 265.32 Receptor-targeted drug design
2-[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 1: -CH₂COOH; 3: -CF₃; 4: -I 320.01 Intermediate for bioconjugation

*Estimated based on analogs.

Key Observations :

  • Trifluoromethyl Group : Shared with celecoxib derivatives (e.g., 4-[5-(3-Iodophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide ), this group enhances metabolic stability and binding affinity in COX-2 inhibitors.
  • Hydroxymethyl vs. Sulfonamide : Unlike celecoxib’s sulfonamide group (critical for COX-2 inhibition ), the hydroxymethyl group in the target compound offers a site for further functionalization, such as esterification or glycosylation.
Physicochemical Properties
  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs. Iodine further elevates molecular weight but may reduce aqueous solubility.
  • Stability : The hydroxymethyl group may confer susceptibility to oxidation, necessitating protective strategies during synthesis.

Biological Activity

[4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both iodine and trifluoromethyl groups, which significantly influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The introduction of the trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability. Key mechanisms include:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit specific enzymes such as cyclooxygenases (COX) and phosphodiesterases (PDE), which play crucial roles in inflammatory processes.
  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi.
  • Antitumor Effects : Some studies have shown that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of pyrazole derivatives. For instance, a study highlighted that compounds with similar structural features demonstrated potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often ranged from 62.5 to 125 µg/mL.

Antitumor Activity

The antitumor potential of pyrazole derivatives has been explored extensively. A recent review summarized findings that indicated these compounds could inhibit tumor growth in vitro and in vivo models. Specifically, certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including breast and lung cancer cells .

Anti-inflammatory Properties

Pyrazole compounds are recognized for their anti-inflammatory activities. They have been shown to reduce inflammation markers in animal models, suggesting their utility in treating inflammatory diseases such as arthritis .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antimicrobial activityShowed significant inhibition against E. coli (MIC = 62.5 µg/mL) and S. aureus (MIC = 78.12 µg/mL) .
Study 2 Investigate antitumor effectsInduced apoptosis in Hela cells with IC50 = 226 µg/mL .
Study 3 Analyze anti-inflammatory effectsReduced levels of TNF-alpha and IL-6 in treated models .

Q & A

Q. What are the optimal synthetic routes for [4-Iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanol, and how can regioselectivity challenges be addressed?

Methodological Answer: The synthesis of pyrazole derivatives often involves multi-step processes. A plausible route for the target compound could start with iodination of a pre-functionalized pyrazole core. For example:

Core Formation : React 3-(trifluoromethyl)-1H-pyrazole with iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to introduce the iodo group at the 4-position .

Methanol Functionalization : Introduce the hydroxymethyl group via nucleophilic substitution or oxidation of a methyl precursor. A thiazole or triazole intermediate (as in ) could act as a scaffold for regioselective modification .

Purification : Use recrystallization (e.g., methanol or ethanol) or column chromatography to isolate the product.

Regioselectivity challenges can be mitigated by optimizing reaction temperature, solvent polarity, and catalysts. For instance, highlights reflux conditions in xylene for pyrazole derivatives to ensure selectivity .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the presence of the trifluoromethyl group (δ ~110-120 ppm for 19F^{19}\text{F}), iodo substituent (deshielding effects), and hydroxymethyl proton signals (δ ~3.5-4.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C6_6H5_5F3_3IN2_2O).
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves regiochemical ambiguities. Programs like SHELX () are widely used for structure refinement, particularly for halogenated heterocycles .

Q. What biological activities are associated with pyrazole-methanol derivatives, and how can their therapeutic potential be evaluated?

Methodological Answer: Pyrazole derivatives are known for antimicrobial, anticancer, and anti-inflammatory activities. For example:

  • In Vitro Assays : Screen for cytotoxicity using cell lines (e.g., MTT assay) and enzyme inhibition (e.g., cyclooxygenase or histone deacetylase inhibition, as in ) .
  • Structure-Activity Relationship (SAR) : Modify the iodo or trifluoromethyl groups to assess their impact on bioactivity. notes that triazole-thiazole hybrids exhibit enhanced antimicrobial properties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR for this compound?

Methodological Answer:

  • HPLC-DAD/UV : Use reversed-phase HPLC (RP-HPLC) with a C18 column and acetonitrile/water gradient (e.g., ’s method for pyrazole sulfonamides) to quantify impurities .
  • Quantitative NMR (qNMR) : Integrate proton signals against an internal standard (e.g., maleic acid) to cross-validate purity.
  • Hyphenated Techniques : LC-MS or LC-NMR can identify co-eluting impurities undetected by UV .

Q. What computational methods predict the reactivity of the iodo substituent in further functionalization?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (e.g., Fukui indices) at the iodo position. demonstrates DFT’s utility in predicting regioselectivity for pyrazole derivatives .
  • Molecular Electrostatic Potential (MEP) : Visualize electron-deficient regions to guide nucleophilic attack on the iodo group.

Q. What challenges arise in radiolabeling the iodo group for imaging studies, and how can they be addressed?

Methodological Answer:

  • Radiolabeling : Replace stable iodine with 18F^{18}\text{F} or 123I^{123}\text{I} isotopes. highlights automated electrochemical platforms for efficient 18F^{18}\text{F}-labeling of pyrazole sulfonamides .
  • Purification : Use solid-phase extraction (SPE) or semi-preparative HPLC to isolate the radiolabeled compound.

Q. How does this compound degrade under varying pH and temperature conditions?

Methodological Answer:

  • Stability Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC (’s purity protocols) .
    • Thermal Stability : Use thermogravimetric analysis (TGA) or accelerated stability chambers (40°C/75% RH) to assess decomposition.
    • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation.

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